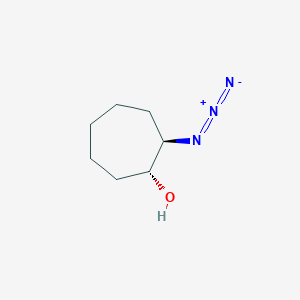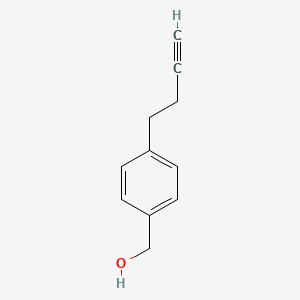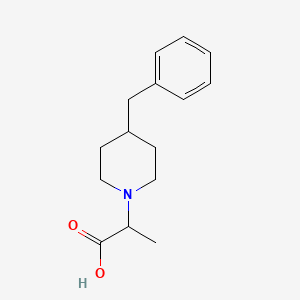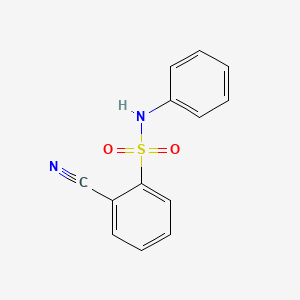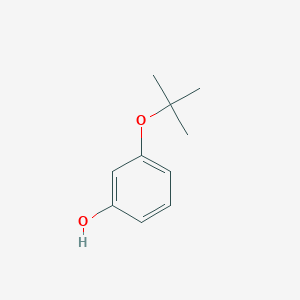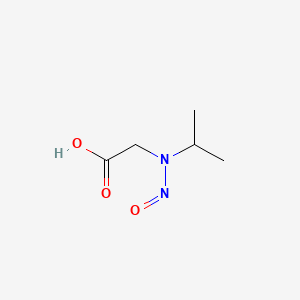
3-Benzyldihydro-2H-pyran-4(3H)-one
描述
3-Benzyldihydro-2H-pyran-4(3H)-one, also known as benzopyranone or coumarin, is a naturally occurring compound that has been extensively studied for its various biological activities. It is a heterocyclic compound that contains a benzene ring fused with a pyran ring. Coumarin is widely distributed in plants, and it is found in many fruits, vegetables, and herbs. It has a sweet aroma and is used as a flavoring agent in many food products. In recent years, coumarin has gained significant attention due to its potential therapeutic applications in various diseases.
作用机制
Coumarin exerts its biological activities by various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression. Coumarin has been found to inhibit the activity of various enzymes, including lipoxygenase, cyclooxygenase, and tyrosinase. It has also been shown to modulate signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Coumarin has been found to regulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
Coumarin has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, anticoagulant, and antimicrobial effects. It has also been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. Coumarin has been shown to reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Coumarin has been found to have antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels. It has also been found to have cardioprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
Coumarin has several advantages and limitations for lab experiments. One advantage is that it is widely available and relatively inexpensive. It is also easy to synthesize and purify. Coumarin has several limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. It is also sensitive to light and heat, which can affect its stability. Coumarin can also exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
未来方向
Coumarin has significant potential for the development of novel therapeutic agents for various diseases. Future research should focus on identifying new synthetic methods for coumarin derivatives with improved pharmacological properties. The development of coumarin-based nanocarriers for targeted drug delivery is also an area of interest. Further studies are needed to elucidate the molecular mechanisms underlying the biological activities of coumarin. The identification of new molecular targets for coumarin-based drugs is also an area of interest. Finally, the development of coumarin-based imaging agents for diagnostic purposes is an area of potential future research.
科学研究应用
Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, anticoagulant, antitumor, and antimicrobial activities. It has also been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. Coumarin has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels. Coumarin has been found to have cardioprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
3-benzyloxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12-6-7-14-9-11(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTNPLSCWQYVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264923 | |
| Record name | Tetrahydro-3-(phenylmethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
693249-64-8 | |
| Record name | Tetrahydro-3-(phenylmethyl)-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693249-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-3-(phenylmethyl)-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1S)-cyclohex-3-en-1-yl]acetic acid](/img/structure/B3385943.png)

![3-[4-(Propan-2-yloxy)phenyl]propanal](/img/structure/B3385964.png)
